
Cycloleucine hydrochloride monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloleucine hydrochloride monohydrate is a non-proteinogenic amino acid formed by the cyclization of leucine. It is a specific and reversible inhibitor of nucleic acid methylation and is widely used in biochemical experiments . This compound is classified as a cyclopentane derivative of norleucine, having two hydrogen atoms less .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloleucine hydrochloride monohydrate is synthesized through the cyclization of leucine. The reaction involves the formation of a cyclopentane ring structure from leucine, resulting in the compound 1-aminocyclopentane-1-carboxylic acid . The reaction conditions typically include the use of specific catalysts and controlled temperatures to ensure the proper formation of the cyclopentane ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the cyclization of leucine followed by the addition of hydrochloric acid to form the hydrochloride salt. The final product is then purified and crystallized to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Cycloleucine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Cycloleucine hydrochloride monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving amino acids and their derivatives.
Biology: Employed in biochemical experiments to study nucleic acid methylation and its effects on cellular processes
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Cycloleucine hydrochloride monohydrate exerts its effects by specifically and reversibly inhibiting nucleic acid methylation. It targets the methylation process by inhibiting the conversion of 5′-methylthioadenosine to S-adenosyl methionine through the methionine salvage pathway . This inhibition affects various cellular processes, including RNA maturation and gene expression .
Comparison with Similar Compounds
Similar Compounds
Norleucine: A non-proteinogenic amino acid similar to cycloleucine but without the cyclopentane ring structure.
Leucine: A proteinogenic amino acid that serves as the precursor for cycloleucine synthesis.
Methionine: Another amino acid involved in methylation processes but with different structural and functional properties.
Uniqueness
Cycloleucine hydrochloride monohydrate is unique due to its specific and reversible inhibition of nucleic acid methylation, which distinguishes it from other amino acids and their derivatives . Its ability to inhibit methylation makes it a valuable tool in biochemical research and potential therapeutic applications.
Properties
CAS No. |
66146-62-1 |
|---|---|
Molecular Formula |
C6H14ClNO3 |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-aminocyclopentane-1-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH.H2O/c7-6(5(8)9)3-1-2-4-6;;/h1-4,7H2,(H,8,9);1H;1H2 |
InChI Key |
REDNUMWNGCRGNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


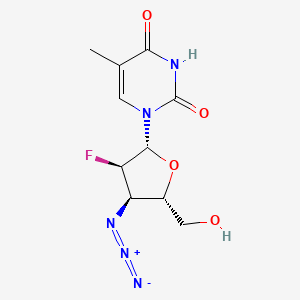
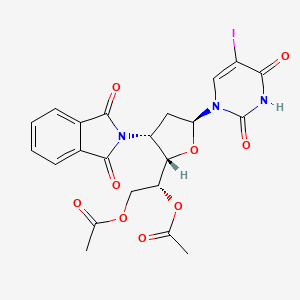

![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)
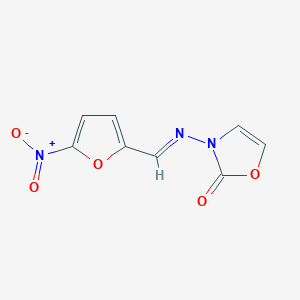
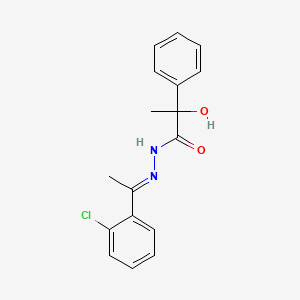

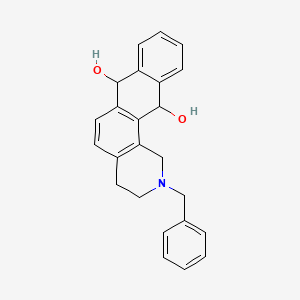
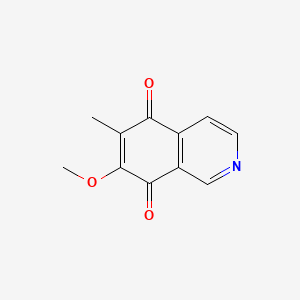

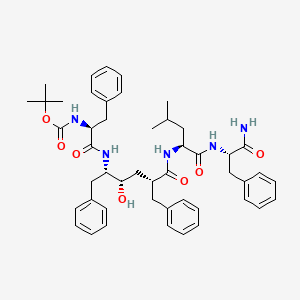
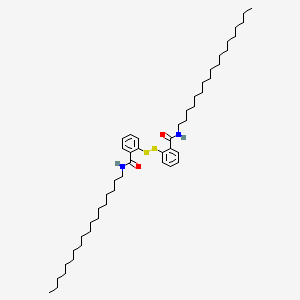
![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
